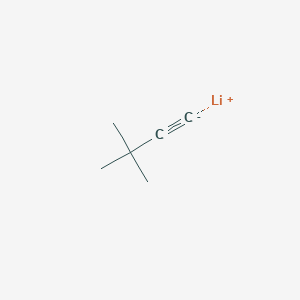

Lithium, (3,3-dimethyl-1-butynyl)-

Description

Properties

CAS No. |

37892-71-0 |

|---|---|

Molecular Formula |

C6H9Li |

Molecular Weight |

88.1 g/mol |

IUPAC Name |

lithium;3,3-dimethylbut-1-yne |

InChI |

InChI=1S/C6H9.Li/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |

InChI Key |

WKTJAADSDVNCLJ-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(C)(C)C#[C-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Aggregation Differences

Organolithium compounds exhibit diverse aggregation states (monomers, dimers, hexamers) depending on substituents and solvent interactions. For example:

- n-Butyllithium (n-BuLi) : Typically exists as a hexamer in hydrocarbon solvents, with high association energy due to linear alkyl chains .

- tert-Butyllithium (t-BuLi) : Bulky tert-butyl groups reduce aggregation to tetramers or dimers, enhancing reactivity due to decreased stabilization from association .

- Lithium Phenylacetylide : Resonance stabilization from the aromatic ring reduces basicity but increases nucleophilicity, often forming tetrameric aggregates .

Lithium, (3,3-dimethyl-1-butynyl)-: The branched dimethylbutynyl group likely promotes lower aggregation (e.g., dimeric or monomeric forms) compared to n-BuLi, akin to t-BuLi. This reduces steric clashes and increases accessibility for reactions, though the acetylide’s electron-withdrawing nature may counterbalance this effect .

Reactivity and Stability

- Basicity : The acetylide group in (3,3-dimethyl-1-butynyl)lithium enhances basicity compared to alkyl lithiums like t-BuLi. However, steric hindrance from dimethyl groups may slow proton transfer kinetics in crowded environments.

- Nucleophilicity: Less aggregated species (e.g., monomers) exhibit higher nucleophilicity. The compound’s partial covalent character, as seen in hypermetallated lithium species , may favor alkyne insertion or alkylation reactions.

- Thermal Stability : Bulkier substituents generally improve stability. Lithium acetylides are more thermally stable than alkyllithiums but require inert atmospheres to prevent decomposition.

Data Table: Comparative Properties of Selected Organolithium Compounds

| Property | Lithium, (3,3-dimethyl-1-butynyl)- | n-BuLi | t-BuLi | Lithium Phenylacetylide |

|---|---|---|---|---|

| Aggregation State | Dimer/Monomer | Hexamer | Tetramer | Tetramer |

| Solubility | Moderate (hydrocarbons) | High | Moderate | Low (polar solvents) |

| Basicity (pKa) | ~45–50 (estimated) | ~50 | ~53 | ~43 |

| Reactivity | High (steric hindrance reduces rate) | Moderate | High | Moderate |

| Thermal Stability | High (acetylide stabilization) | Low | Moderate | High |

| Common Uses | Specialty synthesis, alkylation | Polymerization | Strong base | Aryl alkyne synthesis |

Key Research Findings and Contradictions

- Structural Non-Conformity: Unlike simpler lithium compounds, (3,3-dimethyl-1-butynyl)lithium likely adopts anti-van’t Hoff geometries or triplet states due to electron-deficient bonding, as observed in hypermetallated species .

- Solvent Effects: Coordination with ethers (e.g., THF) may increase solubility but reduce reactivity by stabilizing aggregates, a trend noted in lithium coordination chemistry .

- Contradictions : While bulky groups typically lower aggregation, the acetylide’s electron-withdrawing nature might paradoxically enhance association in polar solvents, necessitating further study.

Preparation Methods

Reaction Mechanism and General Protocol

The direct reaction of 3,3-dimethyl-1-butynyl halides (e.g., chloride or bromide) with lithium metal remains the most widely employed method. This approach leverages the oxidative insertion of lithium into carbon-halogen bonds, forming the corresponding lithium acetylide and lithium halide byproducts. The generalized equation is:

Experimental Conditions and Optimization

Critical parameters include:

-

Lithium morphology : Bulk lithium metal (0.5–1.0 cm rods) is preferred over dispersions due to cost and safety. Surface area optimization (e.g., 479–975 cm² per mole of halide) ensures efficient reactivity without excessive lithium waste.

-

Solvent systems : Hydrocarbon solvents (e.g., hexane) are optimal for alkyl halides, while ethereal solvents (e.g., THF) may destabilize the product.

-

Temperature : Reactions proceed at reflux (66–71°C for hexane), with exothermicity managed through controlled halide addition.

Table 1: Representative Reaction Conditions

Case Study: Adaptation for 3,3-Dimethyl-1-Butynyl Chloride

A scaled procedure involves:

-

Charging a reactor with 70 g (10 mol) lithium rods and 65 mL hexane under argon.

-

Adding 3,3-dimethyl-1-butynyl chloride (1 mol) dropwise at reflux.

-

Maintaining vigorous stirring for 3 hours post-addition to ensure completion.

-

Filtering unreacted lithium and LiCl, followed by hexane washes to isolate the product.

This method achieves >90% yield when lithium is in excess (20:1 mole ratio), minimizing side reactions.

Deprotonation of 3,3-Dimethyl-1-Butyne

Base Selection and Mechanistic Considerations

Deprotonation of terminal alkynes using strong bases like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) provides a complementary route. The reaction exploits the acidity of the alkyne’s terminal proton (pKₐ ~25–30):

Optimized Deprotonation Protocol

-

Base strength : n-BuLi (pKₐ ~50) effectively deprotonates 3,3-dimethyl-1-butyne in THF at -78°C.

-

Solvent effects : Ethereal solvents stabilize the lithium acetylide via coordination, though hydrocarbons may require additives like HMPA for solubility.

-

Stoichiometry : A 1:1 base:alkyne ratio suffices, but excess base (1.2–1.5 equiv) ensures complete conversion.

Table 2: Deprotonation Reaction Parameters

Advanced Techniques: Isotopic Labeling and NMR Analysis

Recent advancements employ ⁶Li/¹³C isotopic enrichment to study aggregation states. For example, ⁶Li-t-BuLi with ¹³C-labeled 3,3-dimethyl-1-butyne generates LiC≡C-(¹³C(CH₃)₃) , enabling detailed NMR structural elucidation. ¹H and ¹³C NMR spectra confirm product purity (>95%), with characteristic shifts at δ 1.2 ppm (CH₃) and δ 85–90 ppm (C≡C).

Comparative Analysis of Methods

Table 3: Method Comparison

| Criterion | Direct Synthesis | Deprotonation |

|---|---|---|

| Cost | Low (bulk Li) | High (n-BuLi cost) |

| Scalability | Industrial (>1 kg) | Lab-scale (<100 g) |

| Byproducts | LiCl, excess Li | None (if stoichiometric) |

| Purity | 90–95% | 88–95% |

| Reaction Time | 2–4 hours | 1–2 hours |

Challenges and Optimization Strategies

Air and Moisture Sensitivity

Lithium acetylides require strict anhydrous conditions. Storage under argon at -20°C in glass-coated containers prevents decomposition.

Q & A

Q. How do methodological frameworks resolve contradictions in reactivity studies?

- Methodological Answer : Adopt evidence-based inquiry principles:

- Theoretical grounding : Link reactivity anomalies to solvent coordination effects (e.g., Gutmann donor number).

- Data triangulation : Cross-reference electrochemical impedance spectroscopy (EIS), DFT, and kinetic data.

- Peer validation : Publish raw datasets and computational input files for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.